molecular formula C18H26O5 B1326002 Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-69-5

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

Cat. No. B1326002
CAS RN: 898758-69-5
M. Wt: 322.4 g/mol
InChI Key: LLZWCIOKNVKQHV-UHFFFAOYSA-N
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Description

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is a complex organic compound. Based on its name, it likely contains an ethyl ester group, a ketone functional group, and a 3,5-dimethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other complex organic compounds. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used .

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a related compound, has been synthesized and used in the production of thio-analogues of DABO and analogues of HEPT, indicating potential biological activity against HBV (Aal, 2002).

Catalytic Applications

  • A novel Brönsted acidic ionic liquid synthesized from N,N,N',N'-tetramethylethylenediamine showed impressive catalytic activity for synthesizing 1,8-dioxo-octahydroxanthenes, highlighting its potential in facilitating complex chemical reactions (Abdi Piralghar, Hashemi, & Ezabadi, 2018).

Electrochemical Properties

  • Research into the electrochemical reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at silver cathodes in dimethylformamide reveals insights into the formation of various products, useful for understanding the electrochemical behavior of related compounds (Henderson et al., 2014).

Synthetic Methods and Applications

  • A study focused on the synthesis and characterization of ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate, providing a basis for understanding the chemical synthesis of similar compounds (Horning, Koo, Fish, & Walker, 2003).
  • The synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) demonstrates the versatile use of related compounds in creating novel metabolites (Mizuno et al., 2006).

properties

IUPAC Name

ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-17(19)14-11-15(21-2)13-16(12-14)22-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZWCIOKNVKQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645831
Record name Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

CAS RN

898758-69-5
Record name Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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